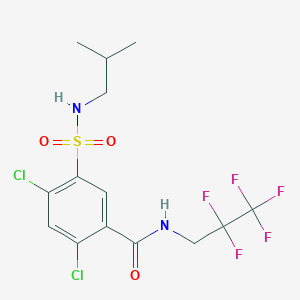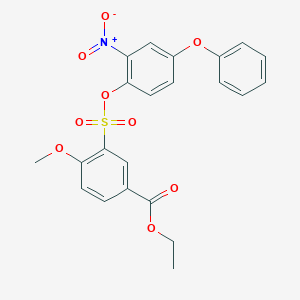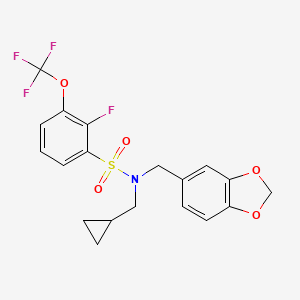![molecular formula C21H22N2O6 B7433260 Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate, also known as NPC-15199, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclobutane-containing compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in the inflammatory response and cancer growth. It has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It can also induce apoptosis in cancer cells by activating caspase enzymes. In addition, it can enhance the activity of certain antioxidant enzymes and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also has a high degree of purity, making it suitable for various assays and experiments. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and efficacy in animal models. Another area of interest is its use as an anti-cancer agent. Studies are ongoing to investigate its efficacy in different types of cancer and its potential use in combination with other drugs. Finally, there is a need for further research on the safety and toxicity of Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate in humans.
Conclusion
In conclusion, Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate is a synthetic compound that has shown promising results in various scientific studies. It has anti-inflammatory, anti-cancer, and neuroprotective properties and can be used in the treatment of several diseases. Its mechanism of action is not fully understood, but further research is ongoing. Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has several advantages for lab experiments, but its high cost and limited availability can be a limitation for some researchers. There are several future directions for the research on Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate, including its potential use in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol, 2-chloroethyl cyclobutane-1-carboxylate, and 3-amino-2-oxoethylamine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-2-28-20(25)21(11-4-12-21)14-19(24)22-15-5-3-6-18(13-15)29-17-9-7-16(8-10-17)23(26)27/h3,5-10,13H,2,4,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZILFSOALRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

